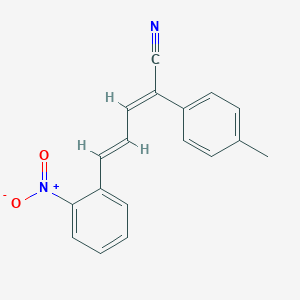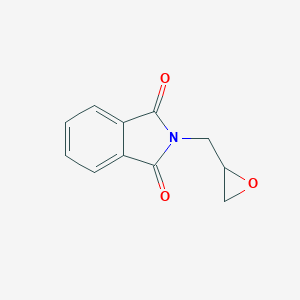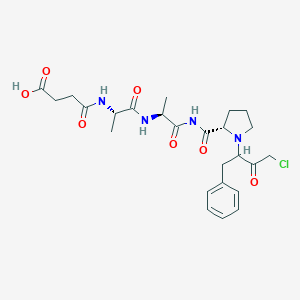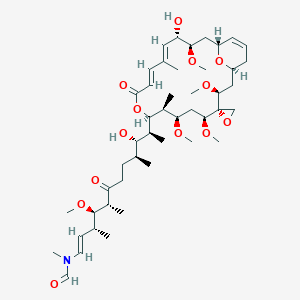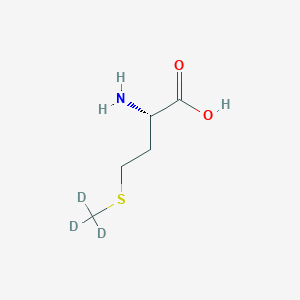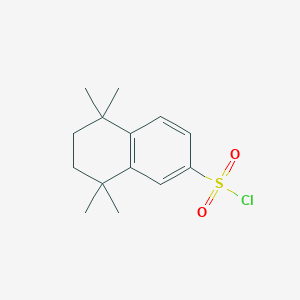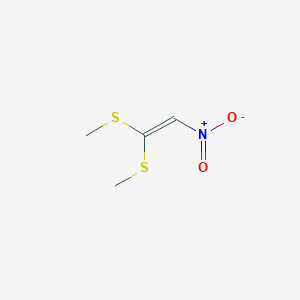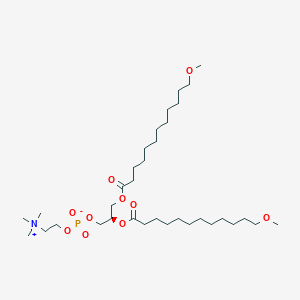![molecular formula C6H4ClN3 B140087 4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84905-80-6](/img/structure/B140087.png)
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis . The compound has a CAS Number of 84905-80-6 and a molecular weight of 153.57 .
Molecular Structure Analysis
The IUPAC name for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is the same as its common name . Its InChI code is 1S/C6H4ClN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H .Physical And Chemical Properties Analysis
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .Scientific Research Applications
Antibacterial Applications
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been used in the preparation of compounds with antibacterial activities. It binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA, which is crucial for bacterial survival and replication .
Antitumor Activities
This compound is also involved in the synthesis of molecules that exhibit antitumor properties. By interfering with specific pathways or enzymes that cancer cells rely on, it can inhibit their growth or induce apoptosis .
Kinase Inhibition
Pyrrolopyrimidine derivatives, including those related to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, have been synthesized as targeted kinase inhibitors (TKIs). These are important in the treatment of various cancers as they can block specific enzymes that promote cancer cell growth .
Neurological and Immune System Diseases
Compounds derived from pyrrolopyrimidines have shown potential in treating diseases of the nervous and immune systems due to their biological activity .
Antidiabetic Properties
Some pyrrolopyrimidine derivatives exhibit antidiabetic activities, suggesting potential applications in managing diabetes by influencing glucose metabolism or insulin signaling pathways .
Antimycobacterial and Antiviral Uses
These compounds have also been found to have antimycobacterial and antiviral activities, indicating their use in treating infections caused by mycobacteria (like tuberculosis) or viruses .
Synthesis Techniques
Recent studies involve the design and synthesis of new pyrrolo[3,2-d]pyrimidine derivatives using advanced techniques like microwave-assisted synthesis, which can lead to more efficient production of these compounds for various applications .
Commercial Availability
For research purposes, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is available commercially, allowing scientists to explore its applications further and develop new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5H-Pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in DNA replication and transcription by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
4-Chloro-5H-Pyrrolo[3,2-d]pyrimidine interacts with its target by binding to the DNA gyrase, thereby preventing it from breaking down the bacterial DNA . This interaction disrupts the normal functioning of the enzyme, leading to inhibition of DNA replication and transcription .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication and transcription pathways . The downstream effects of this disruption can lead to the cessation of bacterial growth and proliferation .
Result of Action
The molecular effect of 4-Chloro-5H-Pyrrolo[3,2-d]pyrimidine’s action is the inhibition of DNA gyrase activity, which results in the prevention of DNA breakdown . On a cellular level, this leads to the inhibition of bacterial growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5H-Pyrrolo[3,2-d]pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
properties
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDDWOXVGDTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418676 | |
| Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
84905-80-6 | |
| Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


